molecular formula C11H10BrClN2 B13219134 7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine

7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine

Cat. No.: B13219134
M. Wt: 285.57 g/mol
InChI Key: JZYDODUKSAFWOO-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine is a heterocyclic compound with the molecular formula C11H10BrClN2 and a molecular weight of 285.57 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine typically involves the bromination and chlorination of quinoline derivatives. One common method includes the regioselective bromination of 3,6-dimethylquinoline followed by chlorination under controlled conditions . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C11H10BrClN2

Molecular Weight

285.57 g/mol

IUPAC Name

7-bromo-4-chloro-3,6-dimethylquinolin-8-amine

InChI

InChI=1S/C11H10BrClN2/c1-5-3-7-9(13)6(2)4-15-11(7)10(14)8(5)12/h3-4H,14H2,1-2H3

InChI Key

JZYDODUKSAFWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1Br)N)C)Cl

Origin of Product

United States

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